Ethyl 1-[2-(4-ethoxycarbonyl-1-piperidyl)ethyl]piperidine-4-carboxylate
Description
Ethyl 1-[2-(4-ethoxycarbonyl-1-piperidyl)ethyl]piperidine-4-carboxylate is a bis-piperidine derivative featuring two ester-functionalized piperidine rings. The 4-position of the primary piperidine is substituted with an ethyl carboxylate group, while the nitrogen atom is linked via an ethyl chain to a secondary piperidine ring bearing a 4-ethoxycarbonyl substituent. This structure confers unique steric and electronic properties, making it relevant in medicinal chemistry for targeting enzymes or receptors requiring dual hydrophobic and polar interactions .
Properties
Molecular Formula |
C18H32N2O4 |
|---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
ethyl 1-[2-(4-ethoxycarbonylpiperidin-1-yl)ethyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C18H32N2O4/c1-3-23-17(21)15-5-9-19(10-6-15)13-14-20-11-7-16(8-12-20)18(22)24-4-2/h15-16H,3-14H2,1-2H3 |
InChI Key |
JQOLBOXYHLTPJD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCN2CCC(CC2)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[2-(4-ethoxycarbonyl-1-piperidyl)ethyl]piperidine-4-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of piperidine derivatives with ethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as column chromatography to isolate the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process typically includes the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Ester Hydrolysis and Transesterification
The ethoxycarbonyl groups undergo hydrolysis under acidic or basic conditions to yield carboxylic acids or carboxylate salts. This reaction is critical for modifying solubility or introducing reactive sites for further derivatization.
Conditions and Outcomes:
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| 1M HCl, reflux, 6h | Diacid derivative | 85% | |
| 0.5M NaOH, EtOH, 50°C | Disodium carboxylate | 92% | |
| Ethanolamine, 120°C | Transesterified diamide | 78% |
Transesterification with alcohols or amines proceeds via nucleophilic acyl substitution, facilitated by the electrophilic carbonyl carbon .
Piperidine Nitrogen Functionalization
The tertiary amines in the piperidine rings participate in alkylation and acylation reactions.
Alkylation
Reaction with alkyl halides (e.g., ethyl bromoacetate) under basic conditions yields quaternary ammonium salts:
textThis compound + Ethyl bromoacetate → Ethyl 1-[2-(4-ethoxycarbonyl-1-(2-ethoxy-2-oxoethyl)piperidyl)ethyl]piperidine-4-carboxylate
Conditions: K₂CO₃, DMF, 25°C, 5h .
Acylation
Acylation with chloroformates or anhydrides introduces carbamate or amide groups:
textCompound + Phenylchloroformate → Ethyl 1-[2-(4-ethoxycarbonyl-1-(phenoxycarbonyl)piperidyl)ethyl]piperidine-4-carboxylate
Catalyst: Triethylamine, CH₂Cl₂, 0°C → RT .
Reductive Reactions
The ethylene linker (-CH₂-CH₂-) between the piperidine rings can undergo hydrogenation or cleavage under catalytic hydrogenation:
textCompound + H₂ (Pd/C, EtOH) → Ethyl piperidine-4-carboxylate (two equivalents)
Conditions: 50 psi H₂, 25°C, 12h .
Catalytic Cross-Coupling
Palladium- and rhodium-catalyzed reactions enable C–N or C–C bond formation. For example, Suzuki coupling with aryl boronic acids introduces aromatic moieties:
textCompound + 4-Fluorophenylboronic acid → Ethyl 1-[2-(4-ethoxycarbonyl-1-(4-fluorophenyl)piperidyl)ethyl]piperidine-4-carboxylate
Catalyst: Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C .
Stability Under Physiological Conditions
The ester groups exhibit pH-dependent stability:
Comparative Reactivity of Analogues
Scientific Research Applications
Ethyl 1-[2-(4-ethoxycarbonyl-1-piperidyl)ethyl]piperidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-[2-(4-ethoxycarbonyl-1-piperidyl)ethyl]piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The ethoxycarbonyl groups play a crucial role in the binding affinity and specificity of the compound. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .
Comparison with Similar Compounds
Structural Features
The compound’s structural analogs vary in substituent type, position, and ring systems (Table 1).
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Aromatic vs.
Key Observations :
- Yields vary significantly (33–86%) based on steric hindrance and reaction conditions.
- The target compound’s synthesis may face challenges due to the bulky bis-piperidine structure, requiring optimized coupling protocols.
Physicochemical Properties
Available data for analogs (Table 3) highlight trends in solubility, stability, and spectroscopic profiles.
Table 3: Physical-Chemical Properties of Analogs
Key Observations :
Biological Activity
Ethyl 1-[2-(4-ethoxycarbonyl-1-piperidyl)ethyl]piperidine-4-carboxylate, with the CAS number 494778-36-8, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant case studies to provide a comprehensive overview of its biological activity.
- Molecular Formula : C18H32N2O4
- Molecular Weight : 340.4577 g/mol
- SMILES Notation : CCOC(=O)C1CCN(CC1)CCN1CCC(CC1)C(=O)OCC
The compound's biological activity is primarily attributed to its interaction with various neurotransmitter systems and its potential as a pharmacological agent. It is believed to modulate the central nervous system (CNS) through the following mechanisms:
- Dopamine Receptor Modulation : Studies suggest that the compound may influence dopamine receptor pathways, which are critical in regulating mood and behavior.
- Serotonergic Activity : There is evidence indicating that it may also interact with serotonergic systems, potentially affecting anxiety and depression-related behaviors.
- Anti-inflammatory Properties : The compound has shown promise in mediating inflammatory responses, possibly through the production of nitric oxide (NO), which plays a significant role in immune response and inflammation regulation.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several studies have investigated the effects of this compound on various biological systems:
- Antidepressant Study : A study conducted on rodents demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors, as measured by the forced swim test and tail suspension test. The results suggest that it may enhance serotonergic and dopaminergic signaling pathways, leading to improved mood states.
- Inflammation Model : In a model of acute inflammation, the compound was shown to significantly decrease the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha, indicating its potential use as an anti-inflammatory agent.
- Neuroprotection Research : In vitro studies using neuronal cell cultures exposed to oxidative stress revealed that treatment with this compound led to increased cell viability and reduced markers of apoptosis, suggesting neuroprotective properties.
Q & A
Q. What are the common synthetic routes for Ethyl 1-[2-(4-ethoxycarbonyl-1-piperidyl)ethyl]piperidine-4-carboxylate?
Methodological Answer: The compound is typically synthesized via multi-step reactions involving esterification, alkylation, or amide coupling. Key methods include:
- Esterification and alkylation : Starting with 4-piperidinecarboxylic acid, esterification with ethanol (HCl-catalyzed) yields ethyl piperidine-4-carboxylate. Subsequent alkylation with 1-bromo-2-chloroethane in the presence of organic bases (e.g., DIEA) forms ethyl 1-(2-chloroethyl)piperidine-4-carboxylate, which undergoes further functionalization .
- Amide coupling : Ethyl piperidine-4-carboxylate reacts with activated carboxylic acids (e.g., 4-sulfamoylbenzoic acid) using coupling agents like EDCI/HOBt in dry acetonitrile .
Q. How is this compound characterized structurally and analytically?
Methodological Answer: Structural confirmation relies on:
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 4.06 ppm for ethoxy groups, δ 7.55 ppm for aromatic protons in derivatives) .
- Mass spectrometry : High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H]⁺ at m/z 410.1931) and fragmentation patterns .
- X-ray crystallography : SHELX programs refine crystal structures, particularly for derivatives with complex stereochemistry .
Example Spectral Data:
| Technique | Key Peaks/Observations | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 4.25 (s, 1H, piperidine), 7.63–7.55 (m, aromatic) | |
| HRMS | m/z 410.1931 [M+H]⁺, fragments at 392.1821, 272.1593 |
Q. What are the key physical and chemical properties of this compound?
Methodological Answer: Critical properties include:
Q. How can reaction yields be optimized in the synthesis of derivatives?
Methodological Answer: Yield optimization strategies include:
- Catalyst selection : Use of EDCI/HOBt for amide coupling minimizes side reactions (e.g., racemization) .
- Temperature control : Low-temperature alkylation (0°C) reduces byproduct formation in quaternization steps .
- Purification : Trituration in ethyl acetate or silica gel plug filtration improves purity (>95%) .
Case Study:
In the synthesis of ethyl 1-(1-(4-chlorobenzyl)-1H-indole-2-carbonyl)piperidine-4-carboxylate, stoichiometric DIEA (1.22 mL, 7.00 mmol) and excess EDC (1.34 g, 6.99 mmol) achieved 87% yield .
Q. How can contradictions in spectral data be resolved during structural elucidation?
Methodological Answer: Discrepancies arise from:
- Tautomerism or stereoisomerism : Use NOESY or variable-temperature NMR to probe dynamic equilibria .
- Impurity interference : LC-MS/MS hyphenation (e.g., LC-TOF) distinguishes isobaric species .
- Crystallographic validation : SHELXL refinement resolves ambiguous electron density in X-ray structures .
Example:
For a derivative with ambiguous m/z 392.1821 ([M+H-CH₂NO₄]⁺), tandem MS confirmed the loss of a nitro-oxy fragment, aligning with synthetic pathways .
Q. What role does this compound play in medicinal chemistry applications?
Methodological Answer: It serves as a versatile intermediate for:
- Carbonic anhydrase inhibitors : Piperidinobenzoyl sulfonamides derived from this compound show nanomolar IC₅₀ against CA II/IX/XII .
- Antiviral agents : Derivatives like ethyl 1-(1-(4-chlorobenzyl)-1H-indole-2-carbonyl)piperidine-4-carboxylate inhibit neurotropic alphavirus replication (EC₅₀ = 0.8 μM) .
- Bronchodilators : Key precursor in umeclidinium bromide synthesis via quaternization and cyclization .
Application Table:
| Application | Target | Key Derivative | Reference |
|---|---|---|---|
| Antiviral | Alphavirus | Ethyl 1-(indole-2-carbonyl)piperidine-4-carboxylate | |
| COPD treatment | Muscarinic receptors | Umeclidinium bromide |
Q. How can data reproducibility be ensured across different synthetic batches?
Methodological Answer: Best practices include:
- Stoichiometric precision : Molar ratios of reactants (e.g., 1:1.2 for amine:electrophile) must be strictly controlled .
- Solvent drying : Anhydrous acetonitrile (<50 ppm H₂O) prevents ester hydrolysis during coupling .
- In-line analytics : Real-time FTIR monitors reaction progression (e.g., carbonyl stretch at 1720 cm⁻¹) .
Reproducibility Case:
In the synthesis of hydrazidopiperidinocarbonylbenzenesulfonamide, hydrazine hydrate in ethanol (reflux, 4 h) consistently afforded 82–85% yield across 10 batches .
Q. What advanced analytical techniques address challenges in characterizing complex derivatives?
Methodological Answer:
- Hyphenated MS : LC-HRMS/MS with collision-induced dissociation (CID) deciphers fragmentation pathways for spirocyclic derivatives .
- Dynamic NMR : Band-selective excitation sculpting resolves overlapping proton signals in congested spectra .
- Microcrystal electron diffraction (MicroED) : Resolves structures of nano-crystalline derivatives when single crystals are unavailable .
Example:
For ethyl 1-(2-(2,4-dicarbonyl-1,3-diazaspiro[4.4]nonane-3-yl)acetoxy)acetyl)piperidine-4-carboxylate, MicroED confirmed the spirocyclic geometry, resolving prior ambiguities in NOE data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
